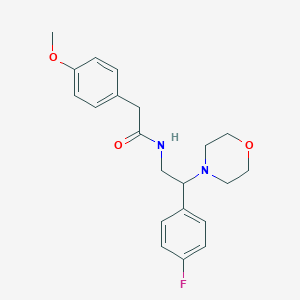

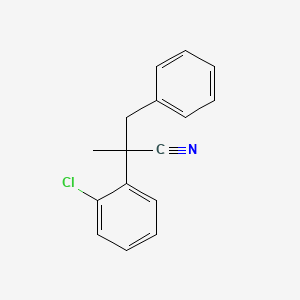

2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, also known as CP-105,696, is a synthetic compound that belongs to the class of tetrazole-containing compounds. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications. CP-105,696 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of neuronal activity and synaptic plasticity.

Scientific Research Applications

Antimicrobial Properties and Antibiotic Enhancement

The compound’s naphthyl-substituted polyamine conjugates have been synthesized and evaluated for their antimicrobial activity. Notably, longer-chain variants containing both 1-naphthyl and 2-naphthyl capping groups exhibit intrinsic antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. Additionally, some analogues enhance the antibiotic action of doxycycline and erythromycin against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Inhibition of M. abscessus PanD

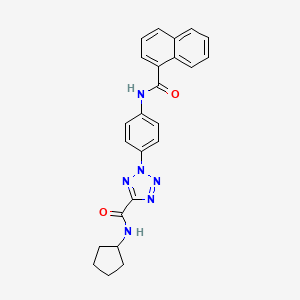

In a recent study, a related compound, (3-(1-naphthamido)pyrazine-2-carboxylic acid , demonstrated potent inhibitory activity against Mycobacterium abscessus PanD. This finding suggests potential applications in combating this pathogen .

Cycloaddition Reactions and Aromatic Ring Functionalization

Considering its aromatic structure, the compound might participate in dearomative cycloaddition reactions. Researchers could explore its reactivity in [4 + 2] cycloadditions with other aromatic substrates . Such reactions could lead to diverse functionalized products.

properties

IUPAC Name |

N-cyclopentyl-2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N6O2/c31-23(21-11-5-7-16-6-1-4-10-20(16)21)25-18-12-14-19(15-13-18)30-28-22(27-29-30)24(32)26-17-8-2-3-9-17/h1,4-7,10-15,17H,2-3,8-9H2,(H,25,31)(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXTYLGNRSNJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1-naphthamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-[1-(3-methoxyphenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2455670.png)

![(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2455673.png)

![N-(2-ethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2455678.png)

![[(3R)-4,4-Dimethyl-2-oxooxolan-3-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate](/img/structure/B2455679.png)

![N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2455681.png)

![methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2455687.png)

![3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2455688.png)

![N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide](/img/structure/B2455691.png)